
L-Aspartic acid alpha-4-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Aspartic acid alpha-4-nitroanilide can be synthesized through a high-yield method involving the in situ formation of selenocarboxylate intermediates of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is efficient and tolerates common protecting groups used in amino acid and peptide chemistry .
Industrial Production Methods
The industrial production of this compound typically involves the use of commercially available N-hydroxysuccinimide esters of amino acids . The process includes the formation of aminoacyl-p-nitroaniline derivatives, which are then used to synthesize chromogenic substrates through fragment condensation or stepwise elongation .
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like amines are commonly used.
Major Products
The major products formed from these reactions include amino derivatives when the nitro group is reduced and substituted derivatives when nucleophilic substitution occurs.
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid alpha-4-nitroanilide is widely used in scientific research, particularly in the following fields:
Wirkmechanismus
L-Aspartic acid alpha-4-nitroanilide exerts its effects by acting as a substrate for proteases. When proteases cleave the compound, the chromogenic group (p-nitroaniline) is released, producing a color change that can be measured spectrophotometrically . This allows for the quantification of protease activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Aspartic acid: A non-essential amino acid involved in various metabolic pathways.
L-Lysine p-nitroanilide: Another chromogenic substrate used in enzyme assays.
Uniqueness
L-Aspartic acid alpha-4-nitroanilide is unique due to its specific use as a chromogenic substrate for proteases, providing a convenient and efficient method for studying enzyme activity and specificity .
Eigenschaften
Molekularformel |
C9H13ClN2O5 |
|---|---|
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pent-4-ynoic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O5.ClH/c1-2-3-6(9(15)16)11-8(14)5(10)4-7(12)13;/h1,5-6H,3-4,10H2,(H,11,14)(H,12,13)(H,15,16);1H/t5-,6-;/m0./s1 |
InChI-Schlüssel |
SDOSUZAFWJGEAY-GEMLJDPKSA-N |
Isomerische SMILES |
C#CC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |
Kanonische SMILES |
C#CCC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


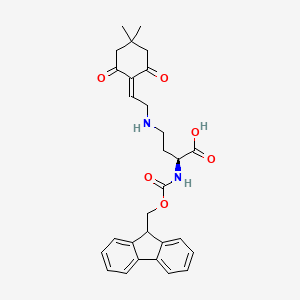
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
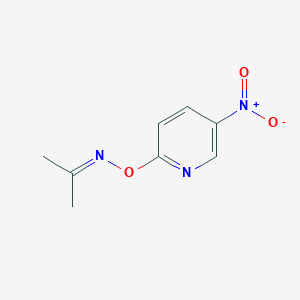
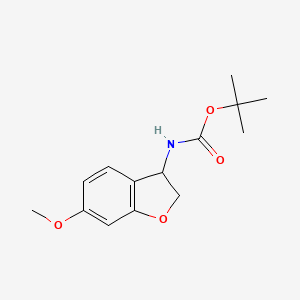
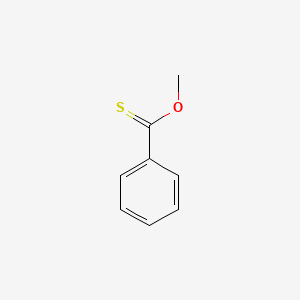
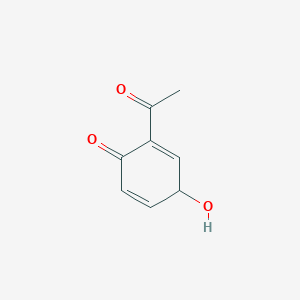
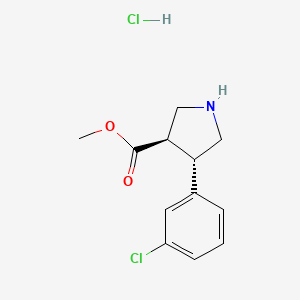
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
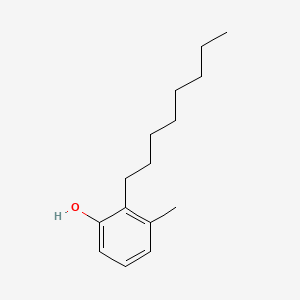
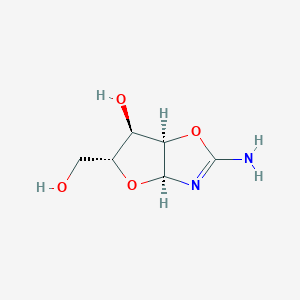
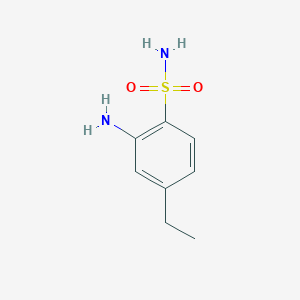
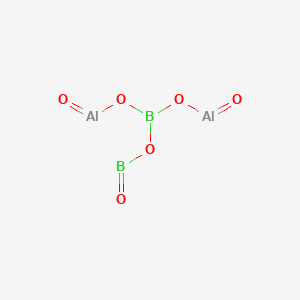

![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
